TMS-Hydroxy Canagliflozin
Description
Properties
CAS No. |
1132832-76-8 |
|---|---|
Molecular Formula |
C36H57FO6SSi4 |
Molecular Weight |
749.2 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-ol |
InChI |
InChI=1S/C36H57FO6SSi4/c1-25-14-17-28(22-27(25)23-30-20-21-32(44-30)26-15-18-29(37)19-16-26)36(38)35(43-48(11,12)13)34(42-47(8,9)10)33(41-46(5,6)7)31(40-36)24-39-45(2,3)4/h14-22,31,33-35,38H,23-24H2,1-13H3/t31-,33-,34+,35-,36+/m1/s1 |
InChI Key |
YZFQLHRSWVLYNM-BOYYEFAASA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@]2([C@@H]([C@H]([C@@H]([C@H](O2)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O)CC3=CC=C(S3)C4=CC=C(C=C4)F |
Canonical SMILES |
CC1=C(C=C(C=C1)C2(C(C(C(C(O2)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O)CC3=CC=C(S3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Synthetic Methodologies for Trimethylsilyl Protected Canagliflozin Precursors
Protection Strategies Utilizing Trimethylsilyl (B98337) (TMS) Groups
The protection of the multiple hydroxyl groups on the gluconolactone (B72293) ring is essential to prevent unwanted side reactions during the introduction of the aryl aglycone. Trimethylsilyl ethers are favored for this role due to their ease of formation, stability under the conditions of C-glycosylation, and the facility with which they can be removed in later steps.
Selection of Trimethylsilyl Chloride (TMSCl) as a Protecting Reagent in Glucolactone Derivatives
Trimethylsilyl chloride (TMSCl) is a commonly selected reagent for the per-O-silylation of D-gluconolactone. wipo.intresearchgate.netglycodepot.com Its reactivity with alcohols, facilitated by a suitable base, allows for the efficient conversion of the four hydroxyl groups on the lactone to their corresponding TMS ethers. researchgate.netglycodepot.com The reaction produces the desired 2,3,4,6-Tetrakis-O-trimethylsilyl-D-gluconolactone, a key building block for the synthesis of Canagliflozin (B192856) and other SGLT2 inhibitors. glycodepot.combiosynth.com Alternative silylating agents, such as hexamethyldisilazane (B44280) (HMDS), can also be employed, sometimes in conjunction with TMSCl as a catalyst, to achieve the same transformation. glycodepot.comgelest.com The choice of TMSCl is driven by its reactivity and commercial availability, making it a cornerstone of many synthetic routes to Canagliflozin. researchgate.net
Optimization of Reaction Conditions for Per-O-Trimethylsilylation of Sugar Moieties
The complete and efficient silylation of all four hydroxyl groups (per-O-trimethylsilylation) of D-gluconolactone is critical for high yields in subsequent steps. The optimization of reaction parameters such as the solvent, base, and temperature is crucial to maximize the yield of the desired product and minimize side reactions like hydrolysis of the lactone ring. researchgate.net
The choice of solvent plays a significant role in the silylation reaction. Aprotic solvents are necessary to avoid reaction with the silylating agent. Tetrahydrofuran (B95107) (THF) is a frequently utilized solvent for the reaction between D-gluconolactone and TMSCl. wipo.intresearchgate.net Its ability to dissolve the starting materials and maintain a suitable reaction environment is advantageous. Another solvent system reported for silylation involves refluxing in dichloromethane (B109758), indicating that a range of non-coordinating and coordinating aprotic solvents can be effective. chemicalbook.com The solvent's primary role is to provide a medium for the reaction while remaining inert to the highly reactive TMSCl and the generated intermediates.
The reaction of TMSCl with the hydroxyl groups of gluconolactone is exothermic, and temperature control is a critical parameter. researchgate.net To manage the reaction rate and prevent potential side reactions or degradation, the addition of TMSCl is often performed at reduced temperatures, for instance, by lowering the temperature to 0°C. researchgate.net This helps to slow the initial reaction and prevent overheating. researchgate.net Kinetically, the reaction is typically rapid, with some reports indicating completion within 30 to 45 minutes. researchgate.net Prolonged reaction times can lead to the formation of byproducts, making careful monitoring essential. researchgate.net Other procedures have been developed to run at ambient temperatures (e.g., 20-25°C) for slightly longer periods, such as 1.5 hours, demonstrating that a kinetic window exists for successful silylation. google.com
Table 1: Exemplary Conditions for Per-O-Trimethylsilylation of D-Gluconolactone
| Silylating Agent | Base | Solvent | Temperature | Time | Reference |
|---|---|---|---|---|---|
| Trimethylchlorosilane (TMSCl) | N-methylmorpholine (NMM) | Tetrahydrofuran (THF) | 0°C (during addition) | ~30-45 min | researchgate.net |
| Trimethylchlorosilane (TMSCl) | N-methylmorpholine (NMM) | Tetrahydrofuran (THF) | Not specified | Not specified | wipo.int |
| Hexamethyldisilazane (HMDS) | Not specified (Ionic Liquid) | 1,3-dimethylimidazolium hexafluorophosphate | 20-25°C | 1.5 h | google.com |
C-Glycosylation Reactions Involving TMS-Protected Gluconolactones
Once the 2,3,4,6-Tetrakis-O-trimethylsilyl-D-gluconolactone is prepared, it serves as the electrophilic glucose donor in the key C-glycosylation step. This reaction involves the nucleophilic addition of an organometallic aglycone reagent to the carbonyl group of the lactone. biosynth.comsemanticscholar.org
In a typical synthesis of a Canagliflozin precursor, the aglycone portion, a substituted aryl bromide, is first converted into a potent nucleophile. semanticscholar.org This is achieved through a halogen-metal exchange, commonly by treating the aryl bromide with n-butyllithium (n-BuLi) at very low temperatures to generate the corresponding aryllithium species. semanticscholar.org
This highly reactive aryllithium reagent is then added to a solution of the TMS-protected gluconolactone, also maintained at cryogenic temperatures (e.g., -78°C). semanticscholar.org The low temperature is critical to minimize side reactions, such as enolization of the lactone. The nucleophilic attack on the lactone carbonyl carbon results in the formation of a lactol intermediate, effectively coupling the aglycone and the protected sugar moiety through a new carbon-carbon bond. biosynth.comsemanticscholar.org This crucial step sets the stage for subsequent reduction and deprotection steps to yield the final C-glucoside structure of Canagliflozin. semanticscholar.org
Table 2: C-Glycosylation Reaction with TMS-Protected Gluconolactone
| Aglycone Precursor | Organometallic Reagent | Glycosyl Donor | Solvent | Temperature | Reference |
|---|---|---|---|---|---|
| Aryl bromide (Canagliflozin aglycone) | n-butyllithium (n-BuLi) | 2,3,4,6-Tetrakis-O-trimethylsilyl-D-gluconolactone | Not specified | Cryogenic | semanticscholar.org |
| Functionalised aryllithium reagent | (Formed in situ) | 2,3,4,6-Tetra-O-trimethylsilyl-D-glucono-1,5-lactone | Not specified | Not specified | biosynth.com |
Nucleophilic Addition of Aryl Organometallic Reagents to TMS-Protected Lactones
The cornerstone of Canagliflozin synthesis is the formation of the C-C bond between the glucose moiety and the aglycone, a process known as C-glycosylation. clockss.org A prevalent and effective strategy involves the nucleophilic addition of an aryl organometallic reagent to an electrophilic, per-trimethylsilylated gluconolactone. clockss.orgacs.org This approach leverages the reactivity of a specially prepared aryl precursor which, as a potent nucleophile, attacks the carbonyl carbon of the silyl-protected glucose derivative. acs.org The use of a trimethylsilyl (TMS)-protected gluconolactone, specifically (3R,4S,5R,6R)-3,4,5-Tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-one, is crucial. nih.gov The TMS groups serve to protect the hydroxyl functionalities of the sugar, preventing unwanted side reactions and enhancing solubility in organic solvents. nih.gov The reaction is typically conducted at very low temperatures, such as -78°C, to minimize potential side reactions like lactone enolization. acs.orggoogle.com This key C-C bond formation results in a lactol intermediate, which is then carried forward to subsequent transformations. acs.orgresearchgate.net
Generation and Reactivity of Aryl Lithium and Grignard Intermediates
The success of the nucleophilic addition hinges on the generation of a highly reactive aryl organometallic species. acs.org Aryl lithium and Grignard (organomagnesium) reagents are the most commonly employed for this purpose due to their strong nucleophilicity and basicity. chemistrysteps.comlibretexts.org
Aryl Lithium Reagents: These are typically generated via a halogen-lithium exchange reaction. acs.org An aryl halide, such as an aryl bromide or iodide, is treated with an alkyllithium reagent, commonly n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi), at low temperatures in an aprotic solvent like tetrahydrofuran (THF). clockss.orgacs.org This exchange is rapid and efficient, replacing the halogen atom with lithium and inverting the polarity of the carbon atom from electrophilic to strongly nucleophilic. libretexts.org The resulting aryl lithium compound is a potent carbanion source, capable of readily attacking the electrophilic carbonyl of the TMS-protected lactone. acs.orgyoutube.com
Grignard Reagents: While aryl lithium reagents are common, Grignard reagents can also be utilized. acs.orggoogle.com These are prepared by reacting an aryl halide with magnesium metal in an ether solvent, such as diethyl ether or THF. libretexts.org The solvent is critical as it coordinates with the magnesium atom, stabilizing the organometallic complex. libretexts.org Grignard reagents, like their lithium counterparts, are powerful nucleophiles that add to carbonyls. chemistrysteps.com
The reactivity of both reagent types is sensitive to reaction conditions. They are highly water-sensitive and will be quenched by protic solvents. youtube.com Therefore, reactions must be carried out under strictly anhydrous conditions. researchgate.net Their high basicity also means that temperatures must be kept low to prevent competitive deprotonation of the lactone at the alpha-position, which would lead to undesired enolate formation. acs.org
| Organometallic Reagent | Generation Method | Typical Precursor | Common Alkyllithium | Solvent |
| Aryl Lithium | Halogen-Lithium Exchange | Aryl Bromide/Iodide | n-BuLi, sec-BuLi | THF, Hexane |
| Grignard Reagent | Reaction with Mg Metal | Aryl Halide | N/A | THF, Diethyl Ether |
Stereochemical Control and Regioselectivity in Anomeric Carbon Formation
The nucleophilic addition of the aryl organometallic reagent to the planar carbonyl of the gluconolactone creates a new stereocenter at the anomeric (C-1) position, resulting in a lactol intermediate. acs.org Controlling the stereochemistry at this newly formed center is a significant challenge in C-glycoside synthesis. researchgate.net The approach of the bulky aryl nucleophile can occur from either face of the lactone ring, potentially leading to a mixture of α and β anomers.
However, in the subsequent reduction step to form the final C-glycoside, the stereochemistry is often controlled by the kinetic anomeric effect. acs.org The lactol intermediate is converted to an oxocarbenium ion, which adopts a specific chair conformation to stabilize the transition state. acs.org The subsequent hydride attack predominantly occurs from the axial direction, leading to the formation of the desired β-anomer of Canagliflozin. acs.orgresearchgate.net While the initial addition to the lactone may not be highly stereoselective, the stereochemical outcome is largely determined in the subsequent reductive step. acs.org
Regioselectivity is generally not a major issue in this specific reaction, as the carbonyl group of the lactone is the most electrophilic site for the powerful aryl nucleophile to attack. chemistrysteps.com
Catalytic Effects on C-Glycosylation (e.g., Lewis Acids)
While the initial nucleophilic addition of the highly reactive organolithium or Grignard reagent to the lactone does not typically require a catalyst, Lewis acids play a critical role in subsequent steps of the C-glycosylation sequence, particularly in the reduction of the lactol intermediate. acs.orggoogle.com
Following the formation of the lactol, treatment with a protic acid (like methanesulfonic acid in methanol) can form a more stable O-methyl lactol. clockss.org The crucial reduction of this intermediate to the final C-glycoside is mediated by a Lewis acid in combination with a reducing agent, such as a silane (B1218182). acs.orgresearchgate.net
Common Lewis acids used in this context include:
Boron trifluoride etherate (BF₃·OEt₂): This is a widely used Lewis acid that activates the anomeric position, facilitating the departure of the hydroxyl or methoxy (B1213986) group to form an oxocarbenium ion intermediate. clockss.orgacs.orgacs.org This intermediate is then reduced by a hydride source.
Aluminum chloride (AlCl₃): This is another effective Lewis acid for mediating the silane reduction of the anomeric position. researchgate.net
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf): A powerful Lewis acid used in various glycosylation reactions to activate glycosyl donors. nih.gov
The choice of Lewis acid can influence the reaction's efficiency and, in some glycosylation strategies, the stereochemical outcome by dictating whether the reaction proceeds through an Sₙ1 or Sₙ2-like pathway. nih.gov
| Lewis Acid | Reducing Agent | Function |
| BF₃·OEt₂ | Triethylsilane (Et₃SiH) | Activates the anomeric center to form an oxocarbenium ion for reduction. clockss.orgacs.org |
| AlCl₃ | Triethylsilane (Et₃SiH) | Mediates silane reduction of the β-anomeric methyl glycopyranoside. researchgate.net |
| TMSOTf | Various | Strong catalyst for glycosylation, can influence stereoselectivity. nih.gov |
Alternative C-Glycosylation Approaches Employing TMS-Containing Species
Beyond the direct use of per-TMS-protected gluconolactones, alternative strategies have been developed. One notable approach involves the reaction of the aryl lithium species with a TMS-protected gluconolactone, followed by in-situ treatment with methanolic methanesulfonic acid. clockss.org This process results in a desilylated O-methyl lactol intermediate, which is then reduced to afford Canagliflozin. clockss.org This method circumvents the isolation of the TMS-protected lactol, streamlining the process.
Another variation involves using different silyl (B83357) protecting groups on the D-glucono-1,4-lactone starting material. acs.org These silyl-protected lactones are subjected to the aryllithium addition, followed by silyl deprotection under acidic conditions. acs.org The resulting ketals are then reduced to form the final product. acs.org While these methods still rely on a C-glycosylation reaction with an aryl organometallic, the specific nature and handling of the silyl protecting groups offer alternative process efficiencies. acs.org Furthermore, the use of arylzinc reagents, sometimes in conjunction with Lewis acids, has been explored as a milder alternative to organolithium or Grignard reagents for C-glycosylation reactions. acs.orgresearchgate.net
Subsequent Chemical Transformations of TMS-Protected Intermediates Towards Canagliflozin
After the successful C-C bond formation, the TMS-protected intermediate, a lactol, must undergo further transformations to yield Canagliflozin. The primary and most critical step is the reduction of the anomeric hemiacetal (lactol) functionality.
Reductive Processes of Lactol Intermediates
The lactol intermediate formed from the nucleophilic addition is not stable and is directly converted to the final C-glucoside structure through a stereoselective reduction. acs.orgresearchgate.net This ionic reduction is a hallmark of many C-glycoside syntheses. google.com
The process is typically carried out by treating the lactol intermediate with a hydride source, most commonly a silane such as triethylsilane (Et₃SiH), in the presence of a strong Lewis acid like boron trifluoride etherate (BF₃·OEt₂). clockss.orgacs.org The Lewis acid activates the lactol's hydroxyl group, facilitating its elimination as water and the formation of a key oxocarbenium ion intermediate. acs.orgresearchgate.net
This planar oxocarbenium ion is then attacked by a hydride ion (delivered from the silane). acs.org The stereoselectivity of this hydride attack is crucial. The hydride preferentially adds from the α-axial direction due to the kinetic anomeric effect, which stabilizes the transition state in a specific chair conformation. acs.org This axial attack leads to the desired product with a β-configuration at the anomeric center, which is the correct stereochemistry for Canagliflozin. acs.orgresearchgate.net The reaction is typically performed in a solvent like acetonitrile (B52724) or dichloromethane at reduced temperatures. acs.org
| Step | Reagents | Intermediate | Purpose |
| 1. Activation | Lewis Acid (e.g., BF₃·OEt₂) | Lactol | Formation of an oxocarbenium ion. acs.org |
| 2. Reduction | Hydride Source (e.g., Et₃SiH) | Oxocarbenium Ion | Stereoselective hydride attack to form the C-glycosidic bond with β-stereochemistry. acs.org |
Following this reductive C-glycosylation, any remaining protecting groups (if not TMS, which is often removed concurrently) would be cleaved to yield the final Canagliflozin molecule. acs.org
Sequential and Global Deprotection Strategies for Trimethylsilyl Ethers
In the synthesis of complex molecules like Canagliflozin, the protection of reactive functional groups, such as hydroxyl groups, is a critical step. Trimethylsilyl (TMS) ethers are frequently employed for this purpose due to their ease of formation and subsequent cleavage. wikipedia.orgmasterorganicchemistry.com The removal of these protecting groups, known as deprotection, can be achieved through either global or sequential strategies, depending on the synthetic route and the presence of other protecting groups.
Global Deprotection
Global deprotection involves the simultaneous removal of all silyl ether protecting groups in a single step. This is a common and efficient strategy in Canagliflozin synthesis, typically performed after the key C-glycosylation reaction. acs.orgclockss.org The reaction involves treating the fully silylated intermediate with an acid catalyst in an alcohol solvent. For instance, after the addition of the aryl lithium species to a trimethylsilyl-protected gluconolactone, the resulting intermediate is treated with methanesulfonic acid (MsOH) or hydrochloric acid (HCl) in methanol (B129727). clockss.org This acidic quench not only removes all the TMS groups from the sugar moiety but also facilitates the formation of a stable hemiacetal or methyl acetal, which can be carried forward to the next step. acs.orgclockss.org
Common reagents for the global deprotection of TMS ethers are versatile and can be tailored to the substrate's sensitivity. Fluoride-based reagents are particularly effective due to the high strength of the silicon-fluorine bond. harvard.edu
Interactive Table: Reagents for Global Deprotection of TMS Ethers
| Reagent | Typical Conditions | Notes |
|---|---|---|
| Acidic Conditions | ||
| Methanolic HCl | Methanol, Room Temperature | Commonly used in Canagliflozin synthesis for simultaneous deprotection and hemiacetal formation. acs.org |
| Methanesulfonic Acid (MsOH) | Methanol, 0 °C to RT | Effective for acidic quench post-glycosylation. clockss.org |
| Acetic Acid | THF/Water | Milder acidic conditions. |
| Formic Acid | Methanol or Methylene Chloride | Can offer chemoselectivity over other protecting groups like TBDMS. nih.gov |
| Fluoride (B91410) Ion Sources | ||
| Tetrabutylammonium (B224687) fluoride (TBAF) | THF, 0 °C to RT | A very common and effective reagent for cleaving Si-O bonds. wikipedia.orgharvard.edu |
| Hydrofluoric acid (HF) | Acetonitrile, often buffered with pyridine | Highly effective but corrosive; requires careful handling. wikipedia.orggelest.com |
Sequential Deprotection
Sequential, or selective, deprotection involves the removal of one silyl ether in the presence of others. This strategy is crucial when different hydroxyl groups in a molecule require distinct manipulations at various synthetic stages. While less common in the final steps of reported Canagliflozin syntheses where global removal is favored, the principles of selective deprotection are fundamental in organic synthesis.
Selectivity is typically achieved by exploiting differences in the steric hindrance or electronic properties of various silyl protecting groups. gelest.com For example, a less sterically hindered TMS ether can often be removed in the presence of a bulkier tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) ether. gelest.comrsc.org The relative ease of cleavage for common silyl ethers generally follows the order: TMS > TES > TBS > TIPS > TBDPS. gelest.comgelest.com By carefully choosing the deprotection reagent and reaction conditions, a chemist can selectively unmask a specific hydroxyl group for further reaction. For instance, milder acidic conditions or specific enzymatic methods might cleave a primary TMS ether while leaving a secondary one intact. nih.govrsc.org
Isolation and Purification Techniques for Synthetic Intermediates
Extraction and Initial Work-up
Following a reaction, the initial step often involves a liquid-liquid extraction to separate the desired organic product from the aqueous phase containing inorganic salts and water-soluble byproducts. For example, after the formation of the TMS-protected gluconolactone, the reaction mixture is cooled, and solvents like toluene (B28343) and water are added to partition the product into the organic layer, which is then separated. google.com This organic layer is typically washed with brine to remove residual water before being concentrated. nih.gov
Chromatography
Chromatography is a powerful technique for separating complex mixtures and is extensively used in the purification of Canagliflozin intermediates.
Silica (B1680970) Gel Chromatography: This is the most common form of chromatography used. Intermediates are separated based on their polarity. In one synthetic route, after the C-glycosylation and acetylation steps, the resulting product mixture contains both α and β anomers. Silica gel chromatography, using a solvent gradient of ethyl acetate (B1210297) in heptane (B126788), is employed to separate these isomers. The fractions are collected sequentially, with the desired β-anomer being isolated from the undesired α-anomer. nih.gov In some cases, a mixed fraction may require a second, automated chromatography run to maximize the recovery of the pure product. nih.gov
Reverse Phase Chromatography: For more polar or complex intermediates that are difficult to separate on silica gel, reverse-phase chromatography (using a C18 silica gel stationary phase) can be utilized. This technique was employed to purify a borylated Canagliflozin precursor, yielding the product in high purity after dissolving the crude material in DMSO. nih.gov
Crystallization and Recrystallization
Crystallization is a highly effective method for purifying solid intermediates, often providing material of very high purity. This technique relies on the principle that the desired compound will form a crystal lattice, excluding impurities into the surrounding solution (mother liquor).
In the synthesis of Canagliflozin, an advanced intermediate was further acetylated to yield a stable crystalline compound, which facilitates its purification. acs.org Another approach involves purifying the crude intermediate of Canagliflozin via crystallization using a solvent/anti-solvent system, such as dichloromethane and isopropanol, to isolate the high-purity compound. google.com Recrystallization, where the crude solid is dissolved in a minimum amount of a hot solvent and allowed to cool slowly, is also a standard procedure to enhance purity.
Interactive Table: Purification Methods for Canagliflozin Intermediates
| Intermediate Stage | Purification Challenge | Technique(s) Employed | Outcome |
|---|---|---|---|
| Post C-Glycosylation & Acetylation | Separation of α and β anomers | Silica Gel Chromatography (Gradient Elution) | Isolation of pure β-anomer. nih.gov |
| Borylated Precursor | Removal of reaction byproducts | Reverse Phase Chromatography (C18) | High-purity tan solid (85% yield). nih.gov |
| Advanced Intermediate (Post-glycosylation) | Enhance stability and purity | Acetylation followed by crystallization | Stable crystalline compound. acs.org |
Chemical Reactivity and Stability of Trimethylsilyl Hydroxyl Groups and Hydroxylated Canagliflozin Derivatives
Hydrolytic Stability of Trimethylsilyl (B98337) Ethers in Synthetic Pathways
Trimethylsilyl (TMS) ethers are noted for their high susceptibility to hydrolysis, which limits their application as protecting groups in multi-step syntheses that require purification or aqueous workups. thieme-connect.de Their stability is highly dependent on the pH of the medium. TMS ethers are exceptionally labile under both acidic and basic conditions. thieme-connect.deresearchgate.net
Under acidic conditions, even mild reagents can readily cleave the Si-O bond. thieme-connect.de Deprotection can be effected with dilute aqueous or methanolic solutions of strong acids like HCl or with milder acidic reagents such as pyridinium (B92312) p-toluenesulfonate (PPTS) in an alcohol solvent. thieme-connect.degelest.com
In basic media, TMS ethers are also unstable. Mild basic conditions, such as treatment with potassium carbonate in methanol (B129727), are sufficient to remove the TMS group. gelest.com Fluoride (B91410) ions, delivered by reagents like tetrabutylammonium (B224687) fluoride (TBAF) or hydrofluoric acid (HF), are particularly effective for cleaving the strong Si-O bond due to the even greater strength of the resulting Si-F bond. harvard.eduorganic-chemistry.org
The hydrolytic stability of silyl (B83357) ethers increases significantly with the steric bulk of the substituents on the silicon atom. The TMS group is the most labile among the commonly used silyl ethers. thieme-connect.deharvard.edu
Table 1: Relative Rates of Acidic and Basic Hydrolysis for Common Silyl Ethers
| Silyl Ether | Abbreviation | Relative Rate of Acidic Hydrolysis harvard.eduwikipedia.org | Relative Rate of Basic Hydrolysis harvard.eduwikipedia.org |
|---|---|---|---|
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBS / TBDMS | 20,000 | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | 20,000 |
Compatibility of TMS Protecting Groups with Diverse Chemical Reaction Conditions
The utility of a protecting group is defined by its ability to withstand a range of reaction conditions while other synthetic transformations occur. numberanalytics.com Due to its lability, the TMS group has limited compatibility compared to more robust silyl ethers. thieme-connect.de However, it is stable under specific conditions, which allows for its use in carefully designed synthetic sequences.
TMS ethers are generally stable towards many reducing agents, oxidizing agents, and certain organometallic reagents. libretexts.org For instance, they can tolerate reductions with hydrogen and a metal catalyst or oxidations with reagents like chromium trioxide. organic-chemistry.orguwindsor.ca Their primary incompatibility lies with acidic, basic, and nucleophilic conditions, especially those involving water or other protic sources. researchgate.netreddit.com The use of Grignard reagents, for example, requires protection of alcohol groups, and while the TMS ether provides this, it would be cleaved during the standard aqueous acidic workup step. libretexts.org
Table 2: General Compatibility of TMS Ethers with Various Reagent Types
| Reagent Class | Examples | Compatibility with TMS Ether | Reference |
|---|---|---|---|
| Acidic Conditions | Aqueous HCl, Acetic Acid, TsOH | Unstable (Cleaved) | thieme-connect.degelest.com |
| Basic Conditions | K2CO3/MeOH, NaOH | Unstable (Cleaved) | researchgate.netgelest.com |
| Fluoride Sources | TBAF, HF, H2SiF6 | Unstable (Cleaved) | wikipedia.org |
| Reductants | H2/Pd, LiAlH4, NaBH4 | Generally Stable (but may be cleaved by some hydride reagents) | thieme-connect.deuwindsor.ca |
| Oxidants | PCC, PDC, Swern, KMnO4 | Generally Stable | organic-chemistry.orguwindsor.ca |
| Organometallics | RLi, RMgX | Stable to the reagent, but not the typical aqueous workup | libretexts.org |
| Acylating/Alkylating Agents | RCOCl, CH3I | Stable | organic-chemistry.org |
Reactivity of Hydroxylated Canagliflozin (B192856) Derivatives in Model Systems
The metabolism of Canagliflozin in humans primarily proceeds via O-glucuronidation by UGT1A9 and UGT2B4 enzymes, leading to inactive metabolites. drugbank.comnih.gov However, a minor metabolic pathway involves oxidation, mediated by the cytochrome P450 enzyme CYP3A4, which accounts for approximately 7% of metabolism and produces a hydroxylated metabolite. drugbank.comnih.govnih.gov
The formation and reactivity of this hydroxylated Canagliflozin derivative have been studied in in vitro model systems, such as human liver microsomes. scielo.brnih.gov In these systems, a hydroxylated metabolite, identified as M1-1, is formed by the action of CYP3A4. scielo.brscielo.br
Further in vitro studies have been conducted to assess the reactivity of the parent compound, Canagliflozin, with various drug-metabolizing enzymes, which provides insight into the potential interactions of its derivatives. These studies measure the inhibitory concentration (IC₅₀) of Canagliflozin against a panel of CYP isoforms. Canagliflozin itself demonstrated weak inhibition of several CYP enzymes, including CYP3A4, the same enzyme responsible for its hydroxylation. nih.gov This suggests a low potential for the parent drug to interfere with the metabolism of other drugs processed by these enzymes. The hydroxylated metabolite itself is generally considered pharmacologically inactive. nih.gov
Table 3: In Vitro Inhibition of Human CYP Isoforms by Canagliflozin
| CYP Isoform | IC₅₀ (μmol/L) nih.gov | Inhibitory Potential |
|---|---|---|
| CYP2B6 | 16 | Weak |
| CYP2C8 | 75 | Weak |
| CYP2C9 | 80 | Weak |
| CYP3A4 (Testosterone) | 27 | Weak |
| CYP3A4/5 (Midazolam) | >100 | No significant inhibition |
Structural Elucidation and Analytical Characterization of Trimethylsilyl Protected and Hydroxylated Intermediates
Spectroscopic Methodologies for Structure Confirmation
Spectroscopy is the cornerstone for elucidating the precise molecular architecture of chemical compounds. For silylated and hydroxylated derivatives of Canagliflozin (B192856), a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a comprehensive structural picture.
NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of a molecule. In the context of TMS-Hydroxy Canagliflozin, different NMR experiments provide unique and complementary information. All chemical shifts (δ) are typically reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard, which gives a sharp signal at 0 ppm. scispace.commsu.edusavemyexams.comjst.go.jp
¹H NMR: Proton NMR provides information on the number of different types of protons and their neighboring environments. For a TMS-protected intermediate, the most telling feature would be a strong, sharp singlet appearing far upfield (typically δ 0.0–0.3 ppm), corresponding to the magnetically equivalent protons of the TMS groups. msu.edu The disappearance or significant upfield shift of the original broad hydroxyl proton signals from the glucitol moiety would confirm the silylation. msu.edu Other characteristic signals for the Canagliflozin backbone, such as those from the aromatic and thiophene (B33073) rings, would remain, albeit with potential minor shifts due to electronic changes from the silylation. nih.gov
¹³C NMR: Carbon NMR complements the proton data by showing the number of non-equivalent carbon atoms. The presence of TMS groups would be confirmed by a signal in the upfield region of the spectrum (typically δ 0–5 ppm). msu.edu The carbons of the glucitol moiety to which the -OTMS groups are attached would also experience a characteristic shift.
²⁹Si NMR: This specialized technique directly probes the silicon atoms. For a TMS-protected Canagliflozin derivative, a distinct signal in the ²⁹Si NMR spectrum would provide unambiguous evidence of the silicon-containing protecting groups.
2D Correlation Techniques: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for assembling the molecular puzzle. COSY identifies proton-proton spin couplings, helping to trace the connectivity through the glucitol and aromatic moieties. HSQC correlates directly bonded proton and carbon atoms, allowing for definitive assignment of the ¹H and ¹³C signals.
Table 1: Expected NMR Chemical Shift (δ) Ranges for this compound This table provides general, expected chemical shift ranges based on established principles of NMR spectroscopy.
| Functional Group | Nucleus | Expected Chemical Shift (δ) in ppm | Notes |
| Trimethylsilyl (B98337) (TMS) Protons | ¹H | 0.0 - 0.3 | Sharp, intense singlet. |
| Trimethylsilyl (TMS) Carbons | ¹³C | 0 - 5 | Signal corresponding to the methyl carbons of the TMS group. |
| Glucitol Protons (C-H) | ¹H | 3.0 - 5.0 | Complex multiplet region. |
| Aromatic Protons | ¹H | 6.5 - 8.0 | Signals corresponding to the phenyl and thiophene rings. |
| Methyl Protons (-CH₃) | ¹H | ~2.3 | Singlet for the methyl group on the phenyl ring. |
| Glucitol Carbons (C-O) | ¹³C | 60 - 90 | Carbons of the sugar moiety. |
| Aromatic Carbons | ¹³C | 110 - 150 | Carbons of the phenyl and thiophene rings. |
Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound. researchgate.net For intermediates like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically used to generate intact molecular ions.
HRESIMS provides highly accurate mass measurements (typically to within 5 ppm), which allows for the confident determination of the elemental formula. researchgate.net For example, the mass of Canagliflozin ([M+H]⁺) is approximately 445.1374 m/z. A TMS-protected derivative would show a predictable mass increase. For each hydroxyl group (-OH) replaced by a trimethylsilyloxy group (-OTMS), the mass increases by 72.0575 Da (the mass of Si(CH₃)₃ minus the mass of H). The fragmentation pattern observed in tandem MS (MS/MS) experiments can further confirm the structure by revealing characteristic losses, such as the neutral loss of trimethylsilanol (B90980) ((CH₃)₃SiOH) from the parent ion. researchgate.net
A study on Canagliflozin degradation products utilized LC-MS/MS to propose structures, demonstrating the power of this technique in identifying modified forms of the parent drug. hrpub.org Similarly, methods have been developed for the simultaneous quantification of Canagliflozin and other gliflozins in plasma and urine using LC-MS/MS, highlighting its sensitivity and specificity. nih.gov
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The analysis of a TMS-protected intermediate would show distinct changes compared to the spectrum of Canagliflozin.
The most significant change would be the disappearance or marked reduction of the broad O-H stretching band, typically seen between 3200-3600 cm⁻¹, which is characteristic of the hydroxyl groups on the glucitol ring. researchgate.netnih.gov Concurrently, new, strong absorption bands would appear, confirming the presence of the TMS groups.
Table 2: Key IR Absorption Frequencies for Characterizing this compound
| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Notes |
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (Broad) | This band would be absent or diminished upon TMS protection. researchgate.net |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Indicates the presence of the aromatic rings. |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 | From the glucitol moiety and methyl groups. |
| Ether (C-O-C) | C-O Stretch | 1050 - 1150 | Characteristic of the glucitol ring ethers. |
| Silicon-Carbon (Si-CH₃) | Si-C Stretch/Bend | 1250 (Strong) & 840 (Strong) | Unambiguous indicator of TMS groups. |
| Silicon-Oxygen (Si-O-C) | Si-O Stretch | 1000 - 1100 (Strong) | Often overlaps with C-O stretches but is typically very intense. |
Chromatographic Techniques for Purity Assessment and Analysis
Chromatography is indispensable for separating the target compound from starting materials, reagents, by-products, and other impurities, as well as for quantifying its purity.
HPLC and UHPLC are the workhorse techniques for the analysis of pharmaceutical compounds like Canagliflozin and its intermediates. researchgate.net Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is most common. conferenceworld.inwisdomlib.orgajrconline.org
The separation of Canagliflozin from its more nonpolar silylated intermediates is readily achievable. The TMS-protected derivatives, being less polar, would have longer retention times than the parent compound under typical reversed-phase conditions. The purity of an isolated intermediate can be determined by integrating the area of its peak relative to the total area of all peaks in the chromatogram. Numerous validated HPLC and UHPLC methods have been published for Canagliflozin and its impurities, with typical conditions often utilizing a C18 column, a mobile phase of acetonitrile (B52724) and/or methanol (B129727) with a buffered aqueous solution, and UV detection at a wavelength where the aromatic chromophore absorbs strongly (e.g., 217 nm, 230 nm, or 290 nm). acs.orgnih.govwisdomlib.orgajrconline.orgasiapharmaceutics.info
Table 3: Example HPLC/UHPLC Conditions for Analysis of Canagliflozin and Related Compounds
| Parameter | Condition 1 nih.gov | Condition 2 conferenceworld.in | Condition 3 ajrconline.org |
| Technique | UPLC | RP-HPLC | RP-HPLC |
| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | Symmetry C18 (4.6 x 250 mm, 5 µm) | Grace C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile (0.1% TFA) / Water (0.1% TFA) | Methanol / Phosphate Buffer (pH 4) | Methanol / Water |
| Composition | 35:65 (Isocratic) or Gradient | 65:35 (v/v) | 90:10 (v/v) |
| Flow Rate | 0.6 mL/min | 1.0 mL/min | 0.9 mL/min |
| Detection (UV) | 217 nm | 293 nm | 290 nm |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used primarily for the qualitative monitoring of chemical reactions. mdpi.com In the synthesis of Canagliflozin, TLC is used to track the conversion of a starting material (e.g., a silylated gluconolactone) to the desired intermediate or final product. acs.orgnih.gov
A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel). The plate is then developed in a chamber containing an appropriate solvent system (mobile phase), such as a mixture of heptane (B126788) and ethyl acetate (B1210297). acs.orgnih.gov Compounds separate based on their differing affinities for the stationary phase and solubility in the mobile phase. Less polar compounds, such as a TMS-protected intermediate, will travel further up the plate (higher Retention Factor, Rf value) than more polar compounds like a deprotected hydroxyl-containing starting material. By comparing the spots of the reaction mixture to spots of the starting materials and known standards, a chemist can quickly assess the reaction's progress. google.com
Advanced Analytical Techniques for Solid-State Characterization (e.g., Polymorphism)
The solid-state properties of pharmaceutical intermediates can significantly influence their handling, stability, and reactivity in subsequent synthetic steps. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical attribute that requires thorough investigation. Different polymorphs can exhibit distinct physicochemical properties, and their characterization is a key aspect of process development and quality control. intertek.com
Powder X-ray Diffraction (PXRD)
Powder X-ray Diffraction (PXRD) is a cornerstone technique for the solid-state characterization of crystalline materials. intertek.com It provides a unique "fingerprint" of a specific crystalline form, enabling the identification and differentiation of polymorphs, solvates, and co-crystals. intertek.comspringernature.com The diffraction pattern, a plot of scattered X-ray intensity versus the scattering angle (2θ), is directly related to the arrangement of atoms within the crystal lattice.
In the context of Canagliflozin and its intermediates, PXRD is instrumental in identifying the crystalline form produced during synthesis and monitoring for any polymorphic transformations that may occur under different processing or storage conditions. researchgate.netnih.gov For instance, various crystalline forms of Canagliflozin and its solvates have been identified and characterized by their distinct PXRD patterns. google.comnewdrugapprovals.orggoogle.com While specific PXRD data for "this compound" is not publicly available, the principles of analysis would be the same. The PXRD pattern of such an intermediate would be used to confirm its crystalline structure and ensure consistency between batches.
Table 1: Illustrative Powder X-ray Diffraction (PXRD) Peaks for Different Crystalline Forms of Canagliflozin Propylene Glycol Solvate google.com
| Form | Characteristic Peaks (2θ ± 0.2°) |
| Form R1 | 11.62°, 16.81°, 17.70°, 15.16°, 20.43°, 22.69° |
| Form R2 | 6.48°, 14.77°, 20.04°, 22.31°, 11.27°, 13.45°, 16.37°, 17.34°, 22.88° |
| Form R5 | 12.05°, 14.85°, 19.87°, 25.02°, 25.78°, 13.58°, 28.23° |
This table is illustrative and based on data for Canagliflozin solvates. The PXRD pattern for this compound would be unique to its specific crystalline structure.
The combination of PXRD with chemometric methods can also be a powerful approach for the quantitative analysis of multiple components in a pharmaceutical powder mixture. nih.gov
Vibrational Spectroscopies (e.g., Near-Infrared (NIR), Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR), Raman Spectroscopy)
Vibrational spectroscopy techniques are powerful, non-destructive methods that probe the molecular vibrations of a substance. They are highly sensitive to the chemical structure and the local environment of the molecules, making them invaluable for the characterization of pharmaceutical intermediates and the study of polymorphism. researchgate.netnih.gov
Near-Infrared (NIR) Spectroscopy:
NIR spectroscopy has emerged as a rapid and versatile analytical tool in the pharmaceutical industry. nih.govcontractpharma.com It is particularly well-suited for online process monitoring, including the analysis of intermediates during manufacturing. europeanpharmaceuticalreview.comlaborundmore.com NIR spectra arise from the overtones and combination bands of fundamental molecular vibrations, such as those from C-H, N-H, and O-H bonds. laborundmore.com
For a this compound intermediate, NIR could be employed to:
Monitor the formation and consumption of the intermediate in real-time during the reaction by tracking specific absorption bands.
Determine the end-point of drying processes by monitoring the reduction of solvent and water content. europeanpharmaceuticalreview.com
Quantify the polymorphic content in a mixture, as different crystal forms can exhibit subtle but measurable differences in their NIR spectra. researchgate.netnih.gov
The European Medicines Agency (EMA) has provided guidelines on the use of NIRS in the pharmaceutical industry, highlighting its application for the identification, qualification, and assay of starting materials and intermediates. europa.eu
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy:
ATR-FTIR spectroscopy is a widely used technique for obtaining the infrared spectrum of solid and liquid samples with minimal sample preparation. ulisboa.pt The technique measures the absorption of infrared radiation by a sample when it is in contact with an internal reflection element. The resulting spectrum provides detailed information about the functional groups present in the molecule.
For a this compound intermediate, ATR-FTIR would be used to:
Confirm the presence of key functional groups , such as the trimethylsilyl group (which has characteristic Si-C and Si-O stretching vibrations) and hydroxyl groups. The O-H stretching region (around 3000-3500 cm⁻¹) is particularly informative for studying hydrogen bonding, which differs between polymorphs. researchgate.netresearchgate.netresearchgate.net
Differentiate between polymorphs , as variations in the crystal lattice and intermolecular interactions lead to shifts in the positions and shapes of the absorption bands. researchgate.netnih.gov
Identify impurities by detecting the presence of unexpected vibrational bands.
Table 2: Key ATR-FTIR Vibrational Bands for Canagliflozin and Potential Intermediates google.comresearchgate.netthermofisher.com
| Wavenumber (cm⁻¹) | Assignment | Relevance for this compound |
| ~3372 | O-H Stretching | Indicates the presence of hydroxyl groups. Changes in this region can signify different hydrogen bonding patterns in polymorphs. |
| ~2914 | C-H Stretching | Characteristic of the alkyl groups in the molecule. |
| ~1250, ~840 | Si-C Vibrations | Characteristic peaks for the trimethylsilyl (TMS) protecting group. |
| ~1100-1000 | C-O Stretching, Si-O Stretching | Complex region that would contain contributions from the glycosidic linkage and the silyl (B83357) ether. |
| ~1233 | C-F Stretching | Characteristic of the fluorophenyl moiety. |
This table is a generalized representation. The exact peak positions for this compound would need to be determined experimentally.
Raman Spectroscopy:
Raman spectroscopy is a complementary technique to FTIR that also provides information about molecular vibrations. It relies on the inelastic scattering of monochromatic light from a laser source. Raman is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for characterizing the carbon skeleton and aromatic rings of molecules like Canagliflozin. nih.gov
The applications of Raman spectroscopy for a this compound intermediate would be similar to those of FTIR, including:
Polymorph identification and differentiation , as different crystal forms will have unique Raman spectra. researchgate.netnih.gov
In-situ reaction monitoring , as Raman probes can often be immersed directly into reaction vessels.
The combination of these vibrational spectroscopy techniques provides a comprehensive understanding of the chemical identity and solid-state properties of this compound and other critical intermediates in the synthesis of Canagliflozin.
Mechanistic Investigations of Hydroxylation in Canagliflozin Chemistry
Enzymatic Hydroxylation Pathways of Canagliflozin (B192856) in Biological Systems (e.g., Cytochrome P450 Enzymes)
However, studies have identified a hydroxylated metabolite of canagliflozin, designated as M9. fda.govnih.gov In vitro investigations using human liver microsomes and recombinant CYP isoforms have shown that CYP3A4 is the principal enzyme responsible for the formation of M9. fda.govnih.govscielo.br To a lesser extent, CYP2D6 and CYP2C9 may also contribute to this oxidative metabolism. nih.gov The hydroxylation accounts for a small fraction of the administered dose, approximately 7% in humans. drugbank.comuliege.be This hydroxylated metabolite is considered pharmacologically inactive. nih.gov
The primary role of enzymatic hydroxylation in the case of canagliflozin is to produce a more polar molecule that can be more readily excreted from the body. While not the main clearance pathway, the characterization of these hydroxylated metabolites is important for a complete understanding of the drug's disposition.
Table 1: Cytochrome P450 Isoforms Involved in Canagliflozin Hydroxylation
| Enzyme Isoform | Role in Hydroxylation | Metabolite Formed | Reference |
|---|---|---|---|
| CYP3A4 | Primary contributor to oxidative metabolism | M9 (hydroxylated canagliflozin) | fda.govnih.govscielo.br |
| CYP2D6 | Minor contributor to oxidative metabolism | M9 (hydroxylated canagliflozin) | nih.gov |
| CYP2C9 | Minor contributor to oxidative metabolism | M9 (hydroxylated canagliflozin) | nih.gov |
Non-Enzymatic Chemical Oxidation and Degradation Pathways Leading to Hydroxylated Products
Beyond enzymatic pathways, canagliflozin can undergo chemical degradation under certain conditions, which may lead to the formation of hydroxylated and other oxidative products. Forced degradation studies, which are conducted to understand the stability of a drug substance, have shown that canagliflozin is susceptible to oxidative stress. hrpub.orgnih.govresearchgate.net
When subjected to oxidative conditions, such as exposure to hydrogen peroxide, canagliflozin degrades to form specific degradation products. nih.govresearchgate.net One identified degradation product involves the S-oxidation of the thiophene (B33073) ring to form a thiophene oxide. hrpub.org While this is not a direct hydroxylation of a carbon atom, it represents an oxidative modification of the molecule. Another study reported the formation of two degradation products (DP1 and DP2) under oxidative stress. nih.govresearchgate.net
Furthermore, canagliflozin has been found to be unstable under alkaline, oxidative, and thermal conditions, while showing more stability under acidic and photolytic conditions. asiapharmaceutics.infoinnovareacademics.inau.edu.sy The degradation in alkaline and thermal conditions can also potentially lead to various degradation products, although specific hydroxylated structures from these pathways are not as well-defined in the available literature as those from oxidative stress. It is important to note that some degradation studies have reported the formation of "pseudo-degradation products" where the co-solvents used in the experiment react with canagliflozin under acidic conditions. nih.govresearchgate.net
Table 2: Summary of Canagliflozin Stability under Forced Degradation Conditions
| Stress Condition | Stability of Canagliflozin | Observed Degradation Products | Reference |
|---|---|---|---|
| Oxidative | Labile/Susceptible | DP1, DP2, Thiophene oxide | hrpub.orgnih.govresearchgate.netnih.gov |
| Acidic Hydrolysis | Stable / Minor Degradation | Pseudo-DPs (reaction with co-solvents) | nih.govresearchgate.netasiapharmaceutics.info |
| Alkaline Hydrolysis | Unstable | Degradation observed | asiapharmaceutics.info |
| Thermal | Unstable | Degradation observed | asiapharmaceutics.infoinnovareacademics.in |
| Photolytic | Stable / Some degradation reported | Minimal to some degradation | asiapharmaceutics.infoinnovareacademics.in |
Theoretical and Computational Chemistry Approaches to Predicting Hydroxylation Sites and Reactivity
Computational, or in silico, methods are increasingly used to predict the metabolic fate of drug molecules, including identifying potential sites of hydroxylation. scielo.brscielo.br These approaches can model the interaction of a drug with the active site of metabolizing enzymes like CYPs or predict the inherent reactivity of different positions on the molecule.
For canagliflozin, computational studies have been employed to investigate its interaction with various proteins, including SGLT2 and acetylcholinesterase. nih.gov While these studies primarily focused on the mechanism of action and potential dual-therapy applications, the same molecular docking and simulation techniques can be applied to model the interaction of canagliflozin with CYP enzymes. Such models can help in predicting which parts of the canagliflozin structure are most likely to be positioned for oxidative attack within the enzyme's active site.
In silico toxicology prediction tools, such as TOPKAT and DEREK, have been used to assess the toxicity of canagliflozin's degradation products. nih.govresearchgate.net These programs can also provide insights into the reactivity of different parts of the molecule, which can correlate with susceptibility to metabolism. Furthermore, quantitative structure-activity relationship (QSAR) models have been used to predict the mutagenic and genotoxic potential of impurities related to canagliflozin, demonstrating the utility of computational approaches in the safety assessment of the drug and its metabolites. tandfonline.comnih.gov
While specific computational studies predicting the exact hydroxylation sites on canagliflozin are not extensively detailed in the provided search results, the identification of the hydroxylated metabolite M1-1 (formed by CYP3A4) in other in silico toxicological assessments confirms the relevance of this metabolic pathway. scielo.brscielo.br These computational tools are valuable for prioritizing experimental studies and for providing a mechanistic rationale for observed metabolic pathways.
Emerging Research Directions and Methodological Advancements
Development of Novel Protecting Group Strategies for Hydroxyls in Glucoside Synthesis
The synthesis of complex carbohydrates and their derivatives, such as C-glucosides, is complicated by the presence of multiple hydroxyl groups with similar reactivity. universiteitleiden.nlwiley-vch.denih.gov The selective modification of a single hydroxyl group in the presence of others necessitates a sophisticated and carefully planned protecting group strategy. universiteitleiden.nl These protecting groups are not merely masks; they profoundly influence the reactivity of the carbohydrate building block and can be instrumental in controlling the stereochemical outcome of glycosylation reactions. universiteitleiden.nl
A primary challenge in glucoside synthesis is discriminating between the various hydroxyl functionalities on the sugar ring. wiley-vch.de The primary alcohol (at C-6) is generally the most reactive due to reduced steric hindrance and can often be selectively protected using bulky reagents like trityl or silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS). wiley-vch.dersc.org Discriminating between the secondary hydroxyl groups (at C-2, C-3, and C-4) is more complex and often relies on subtle differences in their steric and electronic environments. rsc.org
In the context of Canagliflozin (B192856) synthesis, various protecting groups are employed for the glucose moiety. Common choices include organosilicon-based groups like trimethylsilyl (B98337) (TMS), as well as acetyl (Ac), tosyl (Ts), and methyl (Me) groups. google.com Benzyl (B1604629) (Bn) ethers are also widely used as "permanent" protecting groups because of their stability across a wide range of acidic and basic conditions, while being readily removable via catalytic hydrogenation. wiley-vch.de
Recent advancements focus on developing "orthogonal" protecting group sets, where each group can be removed under specific conditions without affecting the others. This allows for the sequential and regioselective manipulation of the hydroxyl groups. universiteitleiden.nl For instance, the methylsulfonylethoxycarbonyl (Msec) group has been described as an orthogonal protecting group for hydroxyl functions that can provide anchimeric assistance. universiteitleiden.nl The choice of a protecting group is critical, as it can direct the stereochemical course of a reaction. For example, an acyl protecting group, such as an ester, at the C-2 position can participate in the reaction to form a cyclic intermediate, which typically shields one face of the molecule and leads to the formation of a 1,2-trans glycosidic linkage. nih.gov
Table 1: Common Protecting Groups in Glucoside Synthesis
| Protecting Group | Abbreviation | Common Reagents for Introduction | Cleavage Conditions | Characteristics & Applications |
|---|---|---|---|---|
| Trimethylsilyl | TMS | Trimethylsilyl chloride (TMSCl), Hexamethyldisilazane (B44280) (HMDS) | Mild acid (e.g., AcOH), Fluoride (B91410) sources (e.g., TBAF) | Protects hydroxyls; often used for per-silylation. Mentioned as a suitable protecting group in Canagliflozin synthesis. google.com |
| Acetyl | Ac | Acetic anhydride (B1165640) (Ac₂O), Acetyl chloride (AcCl) | Base-catalyzed hydrolysis (e.g., NaOMe/MeOH), Acidic conditions | Common protecting group; can act as a participating group at C-2 to ensure 1,2-trans stereoselectivity. nih.govthieme-connect.com |
| Benzyl | Bn | Benzyl bromide (BnBr), Sodium hydride (NaH) | Catalytic hydrogenation (e.g., H₂, Pd/C) | Stable to a wide range of conditions, making it a "permanent" protecting group during multi-step synthesis. wiley-vch.de |
| tert-Butyldimethylsilyl | TBDMS | TBDMSCl, Imidazole | Acid (e.g., TFA), Fluoride sources (e.g., TBAF) | Bulky silyl ether used for selective protection of less sterically hindered hydroxyls, typically the primary C-6 hydroxyl. wiley-vch.dersc.org |
| Pivaloyl | Piv | Pivaloyl chloride (PivCl), Pyridine | Strong base (e.g., NaOH) | Bulky ester group used as a participating group at C-2 to direct stereoselective synthesis of β-aryl glycosides. researchgate.net |
Stereoselective Synthesis of Hydroxylated C-Glucosides and Their Derivatives
A critical challenge in the synthesis of C-glucoside drugs like Canagliflozin is the precise control of stereochemistry at the anomeric carbon (C-1). google.com The desired therapeutic agents are typically the β-anomers, where the aryl group at C-1 and the hydroxyl group at C-2 are in a trans configuration. google.com Achieving high stereoselectivity is paramount to avoid the formation of isomeric mixtures that are difficult to separate and may lack the desired biological activity. google.com
Several advanced strategies have been developed to address this challenge:
Neighboring Group Participation : A classic and reliable method involves placing a "participating" protecting group, typically an ester like acetate (B1210297) or pivaloate, at the C-2 position of the glycosyl donor. nih.govresearchgate.net During the reaction, this group forms a temporary cyclic intermediate (an oxonium or dioxolanium ion), which blocks the α-face of the sugar ring. This forces the incoming aryl nucleophile to attack from the β-face, resulting in the desired 1,2-trans product with high stereoselectivity. nih.govresearchgate.net This approach has been successfully applied to the synthesis of Dapagliflozin and Canagliflozin using a 2-pivaloyloxy group to direct a transition-metal-free cross-coupling with an arylzinc reagent. researchgate.net
Catalytic Cross-Coupling Reactions : Modern organometallic chemistry offers powerful tools for stereoselective C-C bond formation. One notable method is an iron-catalyzed cross-coupling of glycosyl halides with aryl Grignard reagents. nih.gov Using a specific iron(II) chloride complex with a bulky bisphosphine ligand (TMS-SciOPP), this reaction proceeds with high diastereoselectivity to produce a diverse range of aryl C-glucosides, including Canagliflozin. nih.gov The reaction is believed to proceed through the generation and stereoselective trapping of a glycosyl radical intermediate. nih.gov Other transition metals like palladium have also been used to catalyze stereospecific cross-coupling reactions of anomeric stannanes with aromatic halides. acs.org
Protecting-Group-Free Synthesis : A groundbreaking approach circumvents the need for traditional multi-step protection and deprotection sequences altogether. Research has demonstrated a method for the direct, β-selective C-arylation of unprotected 1,6-anhydro-β-D-glucopyranose. acs.orgnih.gov In this process, the anhydroglucose (B10753087) is pre-treated with diisobutylaluminum hydride (i-Bu₂AlH) before reacting with an organoalane reagent. acs.orgnih.gov This strategy accomplishes the synthesis of Canagliflozin's core C-glucoside structure in a single C-C bond-forming step from the commercially available starting material, representing a significant increase in efficiency. acs.orgnih.gov
Table 2: Methodologies for Stereoselective C-Glucoside Synthesis
| Method | Key Reagents/Features | Stereochemical Control Mechanism | Application Example |
|---|---|---|---|
| Neighboring Group Participation | 2-Pivaloyloxy group, Arylzinc reagent | Anchimeric assistance from the C-2 ester group forms a bicyclic intermediate, directing β-attack. researchgate.net | Stereoselective synthesis of Dapagliflozin and Canagliflozin. researchgate.net |
| Iron-Catalyzed Cross-Coupling | Iron(II) chloride, TMS-SciOPP ligand, Glycosyl halide, Aryl metal reagent | Generation and stereoselective trapping of a glycosyl radical intermediate. nih.gov | Efficient synthesis of various aryl C-glucosides, including Canagliflozin. nih.gov |
| Protecting-Group-Free Arylation | 1,6-Anhydroglucose, Diisobutylaluminum hydride (i-Bu₂AlH), Arylalane | Intramolecular delivery of the aryl group, securing β-face selectivity without conventional protecting groups. nih.govresearchgate.net | Direct synthesis of Canagliflozin from unprotected 1,6-anhydroglucose. acs.orgnih.gov |
| Fukuyama Coupling | Acetyl-protected glucoside, Thioester, ArMgBr·LiCl, Pd/C | Replacement of benzyl with easily cleavable acetyl groups in a mild, late-stage coupling reaction. thieme-connect.com | A concise, six-step synthesis of Canagliflozin. thieme-connect.com |
Applications of Continuous Flow Chemistry for Efficient Synthesis of Protected Intermediates
Continuous flow chemistry has emerged as a powerful technology in pharmaceutical manufacturing, offering significant advantages over traditional batch processing. nih.govacs.org This methodology involves pumping reagents through a network of tubes or microreactors, where mixing and reaction occur continuously. The application of flow chemistry to glycochemistry, including the synthesis of C-glycoside intermediates, has demonstrated improvements in efficiency, safety, and scalability. nih.govchemicalpapers.com
The synthesis of protected glycoside intermediates often involves reactions that are either highly exothermic, require precise temperature control, or use hazardous reagents. Flow chemistry provides superior heat and mass transfer, allowing for better control over reaction conditions and minimizing the risks associated with thermal runaways. rsc.org This has been demonstrated in the development of modular continuous flow processes for adding common protecting groups like benzyl and silyl ethers, which avoided the need for active cooling and reduced reaction times compared to batch methods. rsc.org
While the use of flow chemistry has been more extensively reported for C-aryl glycosides like Dapagliflozin, the principles are directly applicable to the synthesis of intermediates for Canagliflozin. nih.govacs.org For example, a key step in many gliflozin syntheses is the formation of the C-C bond between the sugar and the aryl moiety. Flow processes can facilitate such organometallic coupling reactions, offering faster and more scalable approaches. chemicalpapers.com Research on the synthesis of glycoside precursors from phenolic compounds using tetra-O-acetyl-α-D-glycosyl bromide in a continuous flow system showed that this approach could overcome the long reaction times observed in batch reactions, making it more viable for industrial application. chemicalpapers.com
The benefits of continuous flow processing in the synthesis of C-glycosyl compounds include:
Enhanced Safety : Better control over reaction temperature and the ability to use smaller reactor volumes minimizes risks. rsc.org
Improved Yield and Selectivity : Precise control over residence time, temperature, and stoichiometry can lead to higher yields and fewer byproducts. acs.org
Reduced Reaction Times : Reactions that take hours in batch can often be completed in minutes in a flow reactor. rsc.org
Scalability : Production can be scaled up by running the flow process for longer periods or by using parallel reactors, bypassing the challenges of scaling up large batch reactors. chemicalpapers.com
Table 3: Comparison of Batch vs. Continuous Flow Processing for Glycoside Synthesis Steps
| Parameter | Batch Processing | Continuous Flow Processing | Advantage of Flow |
|---|---|---|---|
| Reaction Time | Often prolonged (hours to days). chemicalpapers.com | Significantly reduced (minutes). rsc.org | Increased throughput and efficiency. |
| Temperature Control | Challenging, especially for large volumes; risk of exotherms. | Excellent heat exchange; precise temperature control. rsc.org | Enhanced safety and reaction consistency. |
| Scalability | Requires re-optimization for larger vessels; non-linear. | Linear scalability by extending run time or "numbering-up". chemicalpapers.com | More straightforward transition from lab to industrial scale. |
| Process Yield | Can be variable and lower due to side reactions. | Often higher due to better control and rapid quenching. acs.org | Improved material efficiency and cost-effectiveness. |
Q & A
Q. What are the standardized endpoints and trial designs used in large-scale cardiovascular and renal outcome studies like CANVAS and CREDENCE to evaluate canagliflozin?
The CANVAS Program integrated two trials (CANVAS and CANVAS-R) with 10,142 participants, using a double-blind, placebo-controlled design. Primary outcomes included a composite of cardiovascular death, nonfatal myocardial infarction, or stroke, while renal outcomes assessed albuminuria progression and estimated glomerular filtration rate (eGFR) decline. Hierarchical statistical testing preserved trial integrity, and safety outcomes like amputation risk were prespecified . The CREDENCE trial focused on renal-specific endpoints (e.g., end-stage kidney disease) in a high-risk population, employing early stopping rules based on efficacy .
Q. What methodologies are used to evaluate canagliflozin’s metabolic effects in long-term monotherapy studies?
Phase 3 trials (e.g., CANTATA-M) applied randomized, double-blind designs with active/placebo controls. Efficacy endpoints included changes in HbA1c, fasting plasma glucose, body weight, and systolic blood pressure. Safety assessments tracked adverse events (AEs) like genital infections and volume depletion. Statistical methods included mixed-model repeated measures for longitudinal data and last-observation-carried-forward (LOCF) for missing data imputation .
Q. How do real-world studies address confounding factors when analyzing canagliflozin’s safety profile?
Observational studies (e.g., Japanese post-marketing surveillance) use propensity score matching, multivariate regression, and incidence rate ratios with 95% confidence intervals to adjust for baseline characteristics (e.g., age, eGFR). Paired t-tests and LOCF methods handle longitudinal laboratory data .
Advanced Research Questions
Q. How can researchers resolve contradictory findings on fracture risk between CANVAS and CREDENCE trials?
CANVAS reported a 97% increased fracture risk (HR 1.97), while CREDENCE found no significant association. Advanced methods include:
- Subgroup analyses : Stratifying by baseline fracture risk factors (e.g., osteoporosis, prior amputation).
- Mechanistic studies : Investigating canagliflozin’s effects on calcium-phosphate homeostasis and bone mineral density via transcriptomic/metabolomic profiling .
- Pooled meta-analyses : Integrating data from trials with consistent endpoints and populations .
Q. What bioinformatics approaches elucidate canagliflozin’s mechanism of action on renal fibrosis biomarkers?
Network-based molecular modeling integrates omics data (transcriptomics, metabolomics) with literature-curated pathways. For example, canagliflozin’s impact on L-arginine synthesis (via altered citrulline levels) was identified through hepatic transcriptome analysis in murine models. Biomarker validation in clinical trials (e.g., CANTATA-SU) uses ELISA and mass spectrometry .
Q. How can factorial design optimize canagliflozin formulation for enhanced pharmacokinetics?
A 2³-factorial design (e.g., sodium starch glycolate concentration, spheronization speed/time) identifies critical variables affecting pellet disintegration and drug release. Response surface methodology (RSM) models interactions between factors, with ANOVA validating significance (p < 0.05) .
Q. What statistical strategies address heterogeneity in cardiovascular outcomes across patient subgroups?
Prespecified Cox proportional hazards models with interaction terms assess treatment-effect modifiers (e.g., baseline eGFR, albuminuria). Sensitivity analyses exclude early events to mitigate confounding. Machine learning techniques (e.g., random forests) prioritize variables for stratified analyses .
Methodological Considerations
- Trial Design : Use adaptive designs for early efficacy/safety signals (e.g., CREDENCE interim analysis) .
- Biomarker Validation : Combine molecular modeling with targeted metabolomics to confirm mechanistic hypotheses .
- Real-World Data : Apply time-dependent exposure models to reduce immortal time bias in observational studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
